

# OICR-41103: A Potent DCAF1 Probe Facing Challenges in Resistant Cancer Models

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Compound of Interest					
Compound Name:	OICR-41103				
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Toronto, ON – **OICR-41103**, a highly potent and selective chemical probe for the DDB1- and CUL4-Associated Factor 1 (DCAF1), has demonstrated robust target engagement in biochemical and cellular assays. However, emerging data suggests a lack of significant anti-proliferative activity in several cancer cell lines, raising questions about its efficacy as a standalone therapeutic and highlighting the need for deeper investigation into resistance mechanisms. This guide provides a comparative overview of **OICR-41103**'s activity, delves into potential resistance pathways, and outlines the experimental protocols used to evaluate this and similar compounds.

# **Comparative Analysis of DCAF1 Inhibitor Activity**

Direct comparative studies of **OICR-41103** against other DCAF1 inhibitors in resistant cell lines are currently limited in publicly available literature. However, data on the cellular effects of **OICR-41103** and the broader implications of DCAF1 inhibition provide valuable context.

A key study investigated the effect of **OICR-41103** on the viability of several non-small cell lung cancer (NSCLC) cell lines (NCI-H1703, NCI-H2170, and NCI-H1915) and other cancer cell lines including HEK293T (human embryonic kidney), MCF7 (breast cancer), U2OS (osteosarcoma), and HCT116 (colorectal carcinoma). The research found that **OICR-41103**, as well as its inactive enantiomer **OICR-41103**N, did not suppress cell growth in these lines at concentrations up to 3  $\mu$ M over a five-day period.[1] This suggests an intrinsic lack of cytotoxic effect in these specific cell lines, rather than an acquired resistance.



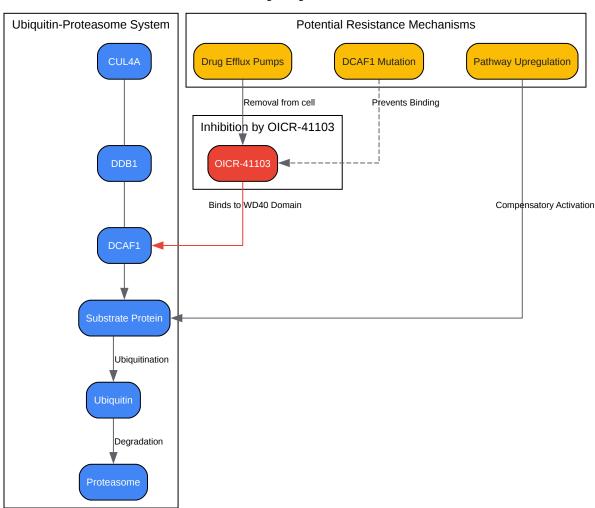
In contrast, the development of DCAF1-based Proteolysis Targeting Chimeras (PROTACs) has shown promise in overcoming resistance to other targeted therapies. For instance, a DCAF1-BTK PROTAC (DBt-10) was effective in degrading Bruton's tyrosine kinase (BTK) in cells that had acquired resistance to CRBN-based BTK PROTACs.[2] This highlights the potential of leveraging DCAF1's role in the ubiquitin-proteasome system to eliminate key cancer drivers, even when other degradation pathways are compromised.

Compound/Str ategy	Target	Cell Line(s)	Observed Effect	Reference
OICR-41103	DCAF1 WD40 domain	NCI-H1703, NCI- H2170, NCI- H1915, HEK293T, MCF7, U2OS, HCT116	No significant growth suppression observed.[1]	Kimani et al., Communications Biology, 2025
DCAF1-BTK PROTAC (DBt- 10)	BTK (via DCAF1 recruitment)	CRBN-BTK PROTAC resistant cells	Successful degradation of BTK.[2]	Schroeder et al., Nature Communications, 2024
B32B3 Analogues	DCAF1 Kinase Domain (initially), Microtubules	Multiple Myeloma cell lines	Potent anti- myeloma activity through microtubule destabilization.[3]	Molecular Cancer Therapeutics, 2025

## **Signaling Pathways and Resistance Mechanisms**

DCAF1 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, playing a critical role in protein ubiquitination and subsequent degradation.[4][5][6] Its functions are implicated in various cellular processes, including cell cycle regulation, DNA damage response, and protein homeostasis. Inhibition of the DCAF1 WD40 domain by **OICR-41103** is designed to disrupt these processes.





DCAF1 Signaling and Inhibition

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Caption: DCAF1 signaling, inhibition by **OICR-41103**, and potential resistance mechanisms.

The lack of cytotoxic response to **OICR-41103** in the tested cell lines, despite its high potency, suggests the existence of robust compensatory mechanisms. Potential reasons for this intrinsic



#### resistance could include:

- Functional Redundancy: Other DCAF proteins or E3 ligases may compensate for the loss of DCAF1 function.
- Cell-Type Specificity: The dependency on DCAF1 for survival may be highly context-dependent, with the tested cell lines not relying on the specific substrates targeted by DCAF1-mediated degradation for their proliferation.
- Alternative Mechanisms of Action: As seen with B32B3 analogues, compounds designed to target DCAF1 may exert their primary effects through off-target mechanisms, in that case, microtubule destabilization.[3]

## **Experimental Protocols**

The evaluation of **OICR-41103** and other DCAF1-targeted compounds relies on a suite of biochemical and cell-based assays to determine binding affinity, target engagement, and cellular effects.

## **Biochemical Assays**

Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity and kinetics of a compound to its protein target.

- Principle: A purified DCAF1 protein is immobilized on a sensor chip. The test compound flows over the chip, and the binding is detected as a change in the refractive index at the surface.
- Protocol Outline:
  - Immobilize recombinant DCAF1 (WDR domain) on a sensor chip.
  - Prepare a dilution series of OICR-41103.
  - Inject the compound dilutions over the sensor surface.
  - Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD).



**OICR-41103** binds to the DCAF1 WDR domain with a KD of approximately 2 nM as determined by SPR.[7]

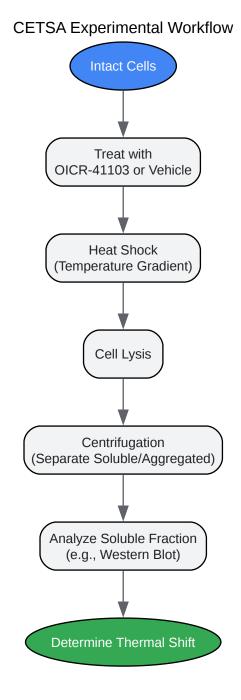
## **Cellular Target Engagement Assays**

Cellular Thermal Shift Assay (CETSA): CETSA is employed to verify that a compound binds to its target protein within intact cells.

- Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.
- Protocol Outline:
  - Treat cells (e.g., NCI-H460) with OICR-41103 or vehicle control.
  - Heat the cell lysates to a range of temperatures.
  - Centrifuge to pellet aggregated proteins.
  - Analyze the soluble fraction by Western blot or other methods to quantify the amount of non-denatured DCAF1.
  - The temperature at which 50% of the protein is denatured (Tm) is determined. An increase in Tm in the presence of the compound indicates target engagement.

**OICR-41103** demonstrated a dose-dependent thermal stabilization of the DCAF1 WDR domain in NCI-H460 cells with an EC50 of 167 nM.[8]





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay: This is a proximity-based assay to quantify compound binding to a target protein in live cells.

 Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged DCAF1 (donor) and a fluorescently labeled tracer that binds to



the same site as the test compound (acceptor). The test compound competes with the tracer, leading to a decrease in the BRET signal.

- Protocol Outline:
  - Transfect cells (e.g., HEK293T) with a vector expressing NanoLuc-DCAF1.
  - Add the fluorescent tracer and a dilution series of OICR-41103.
  - Measure the luminescence at donor and acceptor emission wavelengths.
  - Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound.

In a NanoBRET assay, **OICR-41103** displaced a tracer from the DCAF1 WDR domain with an EC50 of 130 nM.[7]

#### **Cell Viability Assays**

ATP-based Viability Assay (e.g., CellTiter-Glo®): This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

- Principle: A reagent containing luciferase and its substrate is added to the cells. The amount of light produced is proportional to the amount of ATP, and thus the number of viable cells.
- Protocol Outline:
  - Seed cells in a multi-well plate.
  - Treat with a dilution series of the test compound.
  - Incubate for a specified period (e.g., 72 hours).
  - Add the ATP detection reagent.
  - Measure luminescence to determine cell viability.

### Conclusion



OICR-41103 stands as a valuable research tool for probing the function of the DCAF1 WD40 domain due to its high potency and selectivity. However, its lack of inherent cytotoxicity in several tested cancer cell lines suggests that direct inhibition of this domain may not be a universally effective anti-cancer strategy. The future of DCAF1-targeted therapies may lie in the development of PROTACs that leverage the protein's E3 ligase activity to degrade other oncoproteins, a strategy that has already shown success in overcoming resistance to other targeted agents. Further research is needed to identify cancer types that are sensitive to direct DCAF1 inhibition and to elucidate the complex mechanisms of resistance.

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